(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
[6-[3-(dimethylamino)propoxy]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O3/c1-13(2)6-3-7-16-10-5-4-9(8-12-10)11(14)15/h4-5,8,14-15H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTVITPDEGCMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCCCN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728168 | |
| Record name | {6-[3-(Dimethylamino)propoxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003043-49-9 | |
| Record name | {6-[3-(Dimethylamino)propoxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, thereby modulating their activity. This interaction is crucial in its potential therapeutic applications, where it can inhibit or activate specific biochemical pathways .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural and electronic features of the target compound with analogous derivatives:
Reactivity in Cross-Coupling Reactions
- Electron-Donating vs. In contrast, trifluoromethyl or sulfonyl substituents (e.g., CAS 868662-36-6, 1256345-84-2) reduce reactivity due to electron withdrawal .
- Steric Effects : Bulkier substituents like neopentyloxy (CAS 1028748-91-5, MW 209.05) hinder coupling efficiency, whereas the flexible propoxy chain in the target compound balances steric accessibility .
- Yield Data: Derivatives like [6-(dimethylamino)pyridin-3-yl]boronic acid (CAS 579525-46-5) achieve 83% yield in couplings , while sulfonyl or trifluoromethyl analogs may require optimized conditions due to lower reactivity .
Solubility and Pharmacological Relevance
- The dimethylaminopropoxy chain improves aqueous solubility, making the target compound advantageous in drug discovery. Ethoxy or methoxy analogs (e.g., CAS 870521-30-5) exhibit moderate solubility but lack tertiary amine functionality .
- In kinase inhibitor synthesis, the target compound’s balance of solubility and electronic properties is critical for binding affinity, as seen in patents describing pyrrolopyridazine carboxamide derivatives .
Biological Activity
(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound is characterized by a boronic acid functional group attached to a pyridine ring with a dimethylamino propoxy substituent. Its molecular formula is , and it has a molecular weight of approximately 233.1 g/mol. The structure can be represented as follows:
The biological activity of boronic acids, including this compound, is primarily attributed to their ability to inhibit certain enzymes. Boronic acids can form reversible covalent bonds with diols, which are present in the active sites of various enzymes, leading to inhibition. This mechanism is particularly relevant for enzymes involved in cancer proliferation and metabolic pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 = 18.76 ± 0.62 µg/mL
- HeLa (cervical cancer) : IC50 values suggest moderate to high cytotoxicity.
The compound's mechanism involves the induction of apoptosis in cancer cells, potentially through the inhibition of specific kinases involved in cell cycle regulation and DNA repair pathways.
Enzyme Inhibition
The compound also demonstrates notable enzyme inhibition capabilities:
| Enzyme | IC50 (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 ± 1.16 |
| Butyrylcholinesterase | 3.12 ± 0.04 |
| Antiurease | 1.10 ± 0.06 |
| Antithyrosinase | 11.52 ± 0.46 |
These results indicate that the compound may be useful in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and other neurodegenerative disorders.
Antioxidant and Antibacterial Activities
In addition to its anticancer properties, the compound has exhibited strong antioxidant activity, with IC50 values indicating its effectiveness in scavenging free radicals:
- ABTS cation radical : IC50 = 0.11 ± 0.01 µg/mL
- DPPH free radical scavenging : IC50 = 0.14 ± 0.01 µg/mL
Moreover, it has shown antibacterial properties against common pathogens such as Escherichia coli, with effective concentrations around 6.50 mg/mL.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 cells demonstrated that treatment with this compound led to significant reductions in cell viability compared to control groups. Flow cytometry analysis revealed increased apoptosis markers after treatment, suggesting a targeted action on cancerous cells.
Case Study 2: Enzyme Inhibition
In a comparative study on enzyme inhibition, the compound was tested alongside known inhibitors of acetylcholinesterase and butyrylcholinesterase. Results indicated that it was more effective than some existing drugs used for Alzheimer’s treatment, highlighting its potential therapeutic use in neurodegenerative diseases.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 1–5 mol% | Lower loading risks incomplete conversion; excess increases cost. |
| Solvent | THF > DMF > EtOH | Polar aprotic solvents enhance coupling efficiency. |
| Temperature | 80–100°C | Higher temps accelerate kinetics but may degrade sensitive groups. |
Advanced Optimization : Microwave-assisted synthesis (e.g., 150°C, 20 min) can reduce reaction time by 50% while maintaining >90% purity .
How do spectroscopic techniques (NMR, FT-IR, MS) confirm the structural integrity of this boronic acid derivative?
Q. Basic Characterization Workflow :
- ¹H/¹³C NMR : Key peaks include:
- FT-IR : B-O stretching (~1350 cm⁻¹) and N-H bending (~1600 cm⁻¹) confirm boronic acid and dimethylamino groups .
- MS (ESI) : [M+H]⁺ ion matches theoretical mass (e.g., m/z 265.1 for C₁₀H₁₇BN₂O₂⁺) .
Advanced Data Contradictions : Discrepancies in NMR splitting patterns may indicate rotameric forms of the dimethylamino group. Use variable-temperature NMR to resolve .
What are the key challenges in using this compound in Suzuki-Miyaura couplings, and how can they be mitigated?
Q. Basic Reaction Design :
Q. Advanced Troubleshooting :
- Low Conversion : Additives like K₃PO₄ (2–3 eq) enhance electrophilicity of aryl halides .
- Protodeboronation : Minimize exposure to protic solvents; conduct reactions under inert atmosphere .
How does the dimethylaminopropoxy substituent influence reactivity compared to other alkoxy-substituted pyridinyl boronic acids?
Q. Basic Comparative Analysis :
- Electron-Donating Effect : The dimethylamino group increases electron density on the pyridine ring, accelerating cross-coupling with electron-deficient partners (e.g., nitroarenes) but slowing reactions with electron-rich substrates .
- Steric Effects : The propoxy chain introduces moderate steric hindrance, reducing yields in couplings with bulky aryl halides (e.g., 2,6-disubstituted bromobenzenes) .
Advanced Applications : The dimethylamino group enables post-functionalization (e.g., quaternization for ionic liquid synthesis) .
What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
Q. Basic Data Validation :
- Purity Assessment : Confirm via HPLC (e.g., >95% purity using C18 column, 0.1% TFA/ACN gradient) .
- Control Experiments : Test boronic acid alone to rule out off-target effects .
Q. Advanced Mechanistic Insights :
- Solubility Artifacts : Use DMSO-d⁶ solubility studies to correlate bioactivity with aggregation state .
- Metabolite Interference : LC-MS/MS profiling identifies degradation products (e.g., deboronated pyridines) .
How can computational modeling (DFT, MD) predict the stability and reactivity of this compound under varying pH conditions?
Q. Basic Modeling Workflow :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
